molecular formula C15H20N4O5 B2935828 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid CAS No. 900011-91-8

4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Cat. No.: B2935828
CAS No.: 900011-91-8
M. Wt: 336.348
InChI Key: ZYJIRVHKXQVIHY-UHFFFAOYSA-N
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Description

4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a nitrophenyl group, a piperazine ring, and a butanoic acid moiety, making it a subject of interest for researchers exploring new therapeutic agents and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Amidation: The nitrophenyl compound is then reacted with an amine, such as piperazine, under controlled conditions to form an amide bond.

    Oxidation: The resulting intermediate undergoes oxidation to introduce the oxo group, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Final Assembly: The final step involves coupling the intermediate with a butanoic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Reduction Products: Amino derivatives, hydroxyl derivatives.

    Substitution Products: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and regulation.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism of action of 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(morpholin-1-yl)butanoic acid
  • 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
  • 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(azepan-1-yl)butanoic acid

Uniqueness

Compared to similar compounds, 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid stands out due to the presence of the piperazine ring, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also influence its pharmacokinetic properties, such as solubility and metabolic stability, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

4-(2-methyl-5-nitroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5/c1-10-2-3-11(19(23)24)8-12(10)17-14(20)9-13(15(21)22)18-6-4-16-5-7-18/h2-3,8,13,16H,4-7,9H2,1H3,(H,17,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJIRVHKXQVIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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